molecular formula C10H10OS B1379617 [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol CAS No. 1564915-65-6

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol

Cat. No.: B1379617
CAS No.: 1564915-65-6
M. Wt: 178.25 g/mol
InChI Key: NAEFTHQAIIQQKO-UHFFFAOYSA-N
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Description

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C₁₀H₁₀OS and a molecular weight of 178.25 g/mol It is characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-ylsulfanyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol typically involves the reaction of 4-bromothiophenol with propargyl alcohol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The prop-2-yn-1-ylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(prop-2-yn-1-ylsulfanyl)benzaldehyde or 4-(prop-2-yn-1-ylsulfanyl)benzoic acid.

    Reduction: Formation of 4-(prop-2-yn-1-ylsulfanyl)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The prop-2-yn-1-ylsulfanyl group may play a role in modulating enzyme activity or binding to receptors, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Prop-2-yn-1-ylthio)phenol
  • 4-(Prop-2-yn-1-ylsulfanyl)benzaldehyde
  • 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Uniqueness

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol is unique due to the presence of both a hydroxyl group and a prop-2-yn-1-ylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-prop-2-ynylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFTHQAIIQQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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